Methyl 3-bromo-4-fluorobenzoate
Overview
Description
Methyl 3-bromo-4-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-4-fluorobenzene is reacted with methyl boronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-fluorobenzyl alcohol.
Oxidation: Formation of 3-bromo-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-fluorobenzoate involves its interaction with specific molecular targets. In biochemical assays, it can act as a substrate or inhibitor, binding to active sites of enzymes and affecting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-fluorobenzoate: Similar structure but with different positions of bromine and fluorine atoms.
Methyl 3-chloro-4-fluorobenzoate: Chlorine atom instead of bromine.
Methyl 3-bromo-4-chlorobenzoate: Chlorine atom instead of fluorine
Uniqueness
Methyl 3-bromo-4-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions in various applications. The combination of these substituents provides a balance of electronic and steric effects, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-bromo-4-fluorobenzoate is an aromatic ester characterized by its unique halogen substituents, which significantly influence its biological properties. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and antifungal activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, toxicity assessments, and molecular interaction analyses.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆BrF O₂ and a molecular weight of approximately 233.03 g/mol. The compound features a benzene ring with a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methoxy group (-OCH₃) at the carboxyl end. This arrangement affects its chemical reactivity and biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various halogenated benzoates, it was found to have effective antifungal activity against several strains of fungi. For instance, molecular docking studies revealed that this compound forms stable interactions with fungal proteins, suggesting its potential as a therapeutic agent for fungal infections .
Table 1: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 16 µg/mL |
Trichophyton rubrum | 64 µg/mL |
The mechanism of action for this compound likely involves its ability to bind to specific enzymes or receptors within microbial cells. Molecular docking simulations have indicated that the compound can form hydrogen bonds with residues in target proteins, which may inhibit their function and disrupt cellular processes . For instance, binding energy calculations showed a high affinity for certain fungal proteins, indicating potential effectiveness as an antifungal agent.
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of any potential therapeutic agent. Preliminary studies suggest that this compound exhibits low toxicity to human cells while maintaining efficacy against microbial pathogens. In silico predictions using tools like Preadme indicate that this compound does not exhibit significant toxicity profiles, making it a candidate for further development .
Table 2: Toxicity Predictions for this compound
Toxicity Parameter | Value |
---|---|
LD50 (mg/kg) | >2000 |
Skin Irritation | Non-irritant |
Eye Irritation | Mild irritant |
Case Studies and Research Findings
Several case studies have demonstrated the biological activity of this compound in laboratory settings. One notable study focused on its interaction with Candida albicans, where it was shown to inhibit biofilm formation—a critical factor in fungal virulence. Another investigation utilized molecular dynamics simulations to explore the stability of its interactions with target proteins over extended periods, confirming its potential as a lead compound for drug development .
Properties
IUPAC Name |
methyl 3-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORYGNKYAXATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426936 | |
Record name | Methyl 3-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82702-31-6 | |
Record name | Methyl 3-bromo-4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82702-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-4-fluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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